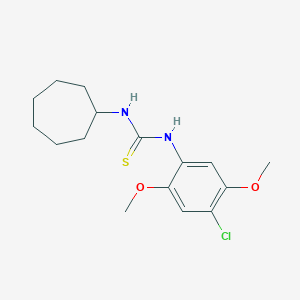
N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea, also known as CPTU, is a chemical compound that has received significant attention in scientific research due to its potential therapeutic properties. CPTU belongs to a class of compounds known as thioureas, which have been found to exhibit a variety of biological activities. In
Wirkmechanismus
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea is not fully understood, but it has been found to interact with several molecular targets. N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has been found to inhibit the activity of monoamine oxidase-B, as mentioned previously.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has been found to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has been found to increase the levels of dopamine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea is its high potency, which allows for the use of lower concentrations in lab experiments. However, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea is also known to be unstable in solution, which can limit its use in certain experimental settings. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has been found to exhibit cytotoxicity at high concentrations, which can be a limitation in certain assays.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea. One area of interest is the development of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea derivatives with improved stability and potency. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea and its potential use in the treatment of various diseases. Finally, the use of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea is a chemical compound that has shown potential therapeutic properties in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea in the treatment of various diseases.
Synthesemethoden
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea involves the reaction of 4-chloro-2,5-dimethoxyaniline with cycloheptylisothiocyanate in the presence of a base such as potassium carbonate. The resulting product is purified by recrystallization to obtain N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea as a white solid.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has been studied extensively for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to inhibit the activity of monoamine oxidase-B, an enzyme that is involved in the breakdown of dopamine.
Eigenschaften
Produktname |
N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea |
|---|---|
Molekularformel |
C16H23ClN2O2S |
Molekulargewicht |
342.9 g/mol |
IUPAC-Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-cycloheptylthiourea |
InChI |
InChI=1S/C16H23ClN2O2S/c1-20-14-10-13(15(21-2)9-12(14)17)19-16(22)18-11-7-5-3-4-6-8-11/h9-11H,3-8H2,1-2H3,(H2,18,19,22) |
InChI-Schlüssel |
YGAVGYCCUISNEQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NC2CCCCCC2)OC)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1NC(=S)NC2CCCCCC2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216379.png)






![Ethyl 4-[(4-sulfamoylphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216389.png)



![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216394.png)
![Ethyl 4-[(3,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216400.png)